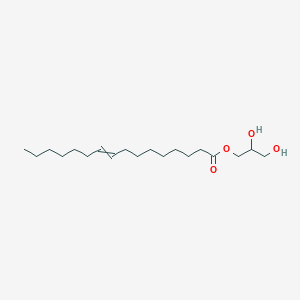![molecular formula C38H20Br2 B13870331 8,22-Dibromo-3,15-diphenylheptacyclo[15.7.1.15,9.02,16.04,14.021,25.013,26]hexacosa-1(25),2(16),3,5(26),6,8,10,12,14,17,19,21,23-tridecaene](/img/structure/B13870331.png)
8,22-Dibromo-3,15-diphenylheptacyclo[15.7.1.15,9.02,16.04,14.021,25.013,26]hexacosa-1(25),2(16),3,5(26),6,8,10,12,14,17,19,21,23-tridecaene
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
8,22-Dibromo-3,15-diphenylheptacyclo[157115,902,1604,14021,25013,26]hexacosa-1(25),2(16),3,5(26),6,8,10,12,14,17,19,21,23-tridecaene is a complex organic compound characterized by its unique heptacyclic structure and multiple bromine and phenyl groups
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 8,22-Dibromo-3,15-diphenylheptacyclo[15.7.1.15,9.02,16.04,14.021,25.013,26]hexacosa-1(25),2(16),3,5(26),6,8,10,12,14,17,19,21,23-tridecaene typically involves multi-step organic reactions. These steps may include:
Formation of the core heptacyclic structure: This can be achieved through cyclization reactions involving suitable precursors.
Introduction of bromine atoms: Bromination reactions using reagents like bromine (Br2) or N-bromosuccinimide (NBS) under controlled conditions.
Attachment of phenyl groups: This can be done through Friedel-Crafts alkylation or acylation reactions using phenyl precursors.
Industrial Production Methods
Industrial production of such complex compounds often involves optimization of reaction conditions to maximize yield and purity. This may include:
- Use of catalysts to enhance reaction rates.
- Implementation of purification techniques such as recrystallization or chromatography.
Análisis De Reacciones Químicas
Types of Reactions
8,22-Dibromo-3,15-diphenylheptacyclo[15.7.1.15,9.02,16.04,14.021,25.013,26]hexacosa-1(25),2(16),3,5(26),6,8,10,12,14,17,19,21,23-tridecaene can undergo various chemical reactions, including:
Oxidation: Using oxidizing agents like potassium permanganate (KMnO4) or chromium trioxide (CrO3).
Reduction: Using reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).
Substitution: Halogenation, nitration, or sulfonation reactions using appropriate reagents.
Common Reagents and Conditions
Bromination: Bromine (Br2) or N-bromosuccinimide (NBS) in the presence of a catalyst.
Friedel-Crafts Reactions: Aluminum chloride (AlCl3) as a catalyst for alkylation or acylation.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield brominated phenyl ketones, while reduction may produce brominated phenyl alcohols.
Aplicaciones Científicas De Investigación
8,22-Dibromo-3,15-diphenylheptacyclo[157115,902,1604,14021,25
Chemistry: As a precursor for the synthesis of other complex organic molecules.
Biology: Potential use in studying biological interactions due to its unique structure.
Medicine: Exploration of its pharmacological properties for drug development.
Industry: Use in the development of advanced materials with specific properties.
Mecanismo De Acción
The mechanism of action of 8,22-Dibromo-3,15-diphenylheptacyclo[15.7.1.15,9.02,16.04,14.021,25.013,26]hexacosa-1(25),2(16),3,5(26),6,8,10,12,14,17,19,21,23-tridecaene involves its interaction with molecular targets and pathways. These interactions can be studied using techniques such as:
Molecular docking: To predict binding sites and affinities.
Spectroscopy: To analyze structural changes upon interaction with targets.
Comparación Con Compuestos Similares
Similar Compounds
- 2,5-Dibromo-3,4-dihexylthiophene
- 5,5′-Dibromo-3,3′-didodecyl-2,2′-bithiophene
- 3-Hydroxy-9,9,16,16-tetramethyl-8-oxa-14,23,25-triazaheptacyclo[17.5.2.0 1,17.0 3,15.0 4,13.0 7,12.0 19,23]hexacosa-4,6,10,12,14-pentaen-24,26-dion-14-oxid
Uniqueness
8,22-Dibromo-3,15-diphenylheptacyclo[15.7.1.15,9.02,16.04,14.021,25.013,26]hexacosa-1(25),2(16),3,5(26),6,8,10,12,14,17,19,21,23-tridecaene stands out due to its heptacyclic structure and the presence of multiple bromine and phenyl groups, which confer unique chemical and physical properties.
Propiedades
Fórmula molecular |
C38H20Br2 |
|---|---|
Peso molecular |
636.4 g/mol |
Nombre IUPAC |
8,22-dibromo-3,15-diphenylheptacyclo[15.7.1.15,9.02,16.04,14.021,25.013,26]hexacosa-1(25),2(16),3,5(26),6,8,10,12,14,17,19,21,23-tridecaene |
InChI |
InChI=1S/C38H20Br2/c39-29-19-17-27-33-23(29)13-7-15-25(33)35-31(21-9-3-1-4-10-21)36-26-16-8-14-24-30(40)20-18-28(34(24)26)38(36)32(37(27)35)22-11-5-2-6-12-22/h1-20H |
Clave InChI |
NBSMFMCDLYPRAK-UHFFFAOYSA-N |
SMILES canónico |
C1=CC=C(C=C1)C2=C3C4=C5C(=C(C=C4)Br)C=CC=C5C3=C(C6=C2C7=C8C6=CC=CC8=C(C=C7)Br)C9=CC=CC=C9 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



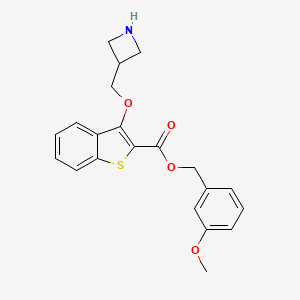
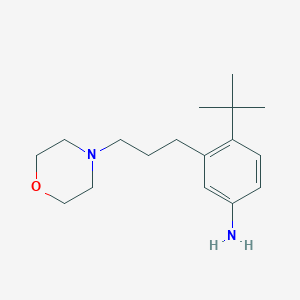
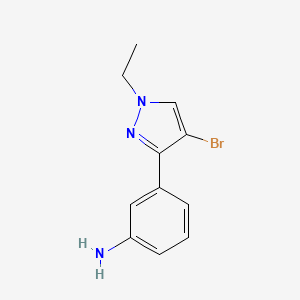
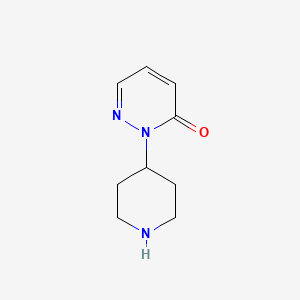
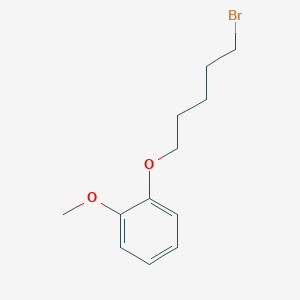
![N-[[2-(4-chlorophenyl)-1,3-oxazol-4-yl]methyl]-N-ethylethanamine](/img/structure/B13870288.png)

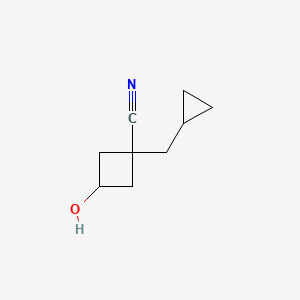
![[5-(Benzenesulfonamido)-2-methylphenyl]boronic acid](/img/structure/B13870301.png)
![3-(1H-pyrrolo[2,3-b]pyridin-3-yl)furo[2,3-c]pyridine](/img/structure/B13870308.png)
